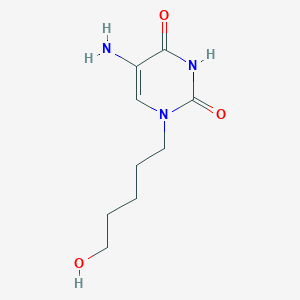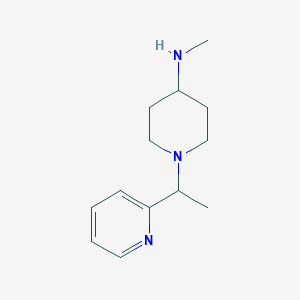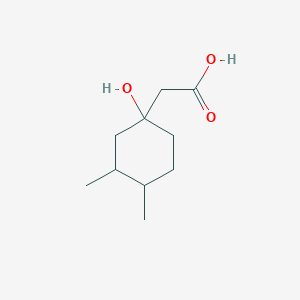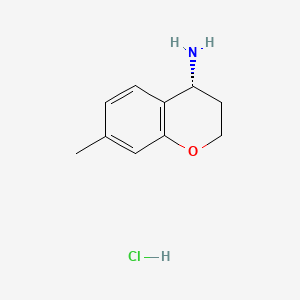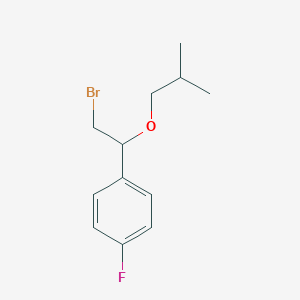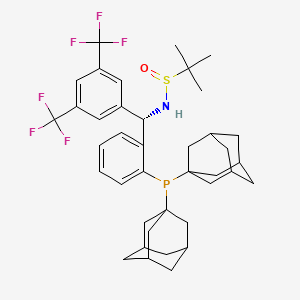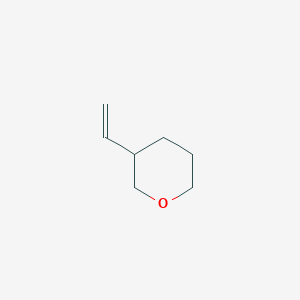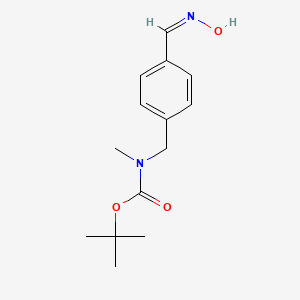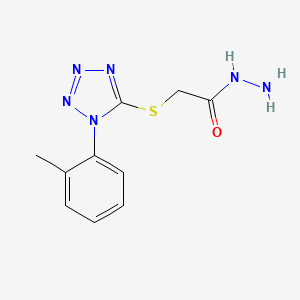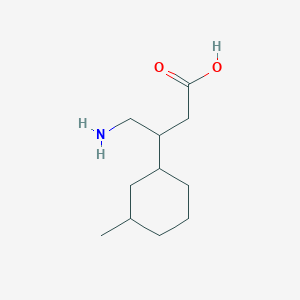![molecular formula C15H19NO2S B13644847 9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)
9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-benzyl-4λ6-thia-9-azatricyclo[53002,6]decane 4,4-dioxide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, where linear molecules are transformed into cyclic structures. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pressures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different tricyclic derivatives.
Scientific Research Applications
9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas like antimicrobial and anticancer therapies.
Mechanism of Action
The mechanism by which 9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate these mechanisms and understand the compound’s potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane: A similar compound without the dioxide group.
4λ6-thia-9-azatricyclo[5.3.0.02,6]decane: A simpler tricyclic structure without the benzyl group.
Uniqueness
9-benzyl-4λ6-thia-9-azatricyclo[53002,6]decane 4,4-dioxide is unique due to its specific combination of functional groups and tricyclic structure
Properties
Molecular Formula |
C15H19NO2S |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide |
InChI |
InChI=1S/C15H19NO2S/c17-19(18)9-14-12-7-16(8-13(12)15(14)10-19)6-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 |
InChI Key |
HTMYZBOEZOYYSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)C4C2CS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)(9,10-dihydro-9,10-[1,2]benzenoanthracen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13644768.png)
